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Compound of Interest

2-Chloro-4-(4-
Compound Name:

methoxyphenyl)thiazole
CAS No.: 2104-01-0

Cat. No.: B1452138

Get Quote

Scaffold Analysis & Chemical Logic

The 2-Chloro-4-(4-methoxyphenyl)thiazole scaffold is a bifunctional heterocycle. Its utility in
drug discovery stems from the electronic push-pull relationship between the thiazole ring and
its substituents.

e The Electrophilic C2 Center: The chlorine atom at position 2 is highly activated towards
Nucleophilic Aromatic Substitution (

). The nitrogen atom in the thiazole ring withdraws electron density via induction (

) and resonance, making the C-Cl bond susceptible to attack by amines, thiols, and
hydrazines.

» The Lipophilic C4 Tail: The 4-methoxyphenyl group provides essential lipophilicity (

modulation) and geometric bulk. The methoxy group acts as a weak hydrogen bond acceptor
and an electron donor (
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effect), which stabilizes the thiazole ring but can also be a site for metabolic O-demethylation
in vivo.

Structural Diagram: Reactivity Map
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Figure 1: Reactivity map of the core scaffold indicating primary sites for chemical modification.

Synthetic Utility & Derivative Classes

The 2-chloro derivative is rarely the final drug; it is the "lynchpin® intermediate. The three
primary derivative classes synthesized from this core are detailed below.

Class A: 2-Aminothiazoles (Kinase & Tubulin Inhibitors)

Displacement of the chlorine with primary or secondary amines yields 2-aminothiazoles.

e Mechanism:

o Application: These derivatives mimic the ATP-binding motif of kinases (e.g., CDK, VEGFR)
and are potent tubulin polymerization inhibitors.

o Key Insight: The basicity of the incoming amine correlates with reaction rate; sterically
hindered amines may require palladium catalysis (Buchwald-Hartwig).

Class B: Thiazolyl-Hydrazones (Antimicrobial Agents)

Reaction with hydrazine hydrate yields the 2-hydrazinyl intermediate, which is subsequently
condensed with aldehydes.
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¢ Mechanism:

followed by Condensation.

» Application: High-potency antimicrobial and antifungal agents (Schiff bases). The
azomethine proton (

) is critical for binding to bacterial enzymes.

Class C: 2,4-Diarylthiazoles (COX & Xanthine Oxidase
Inhibitors)

Suzuki-Miyaura coupling replaces the chlorine with an aryl group.
¢ Mechanism: Pd-catalyzed Cross-Coupling.

o Application: Non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 and xanthine
oxidase inhibitors (analogs of Febuxostat).

Visual Workflow: Divergent Synthesis
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Figure 2: Divergent synthetic pathways transforming the 2-chloro scaffold into bioactive
classes.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

While the 2-chloro derivative is commercially available, in-house synthesis ensures purity and
allows for analog generation. The most robust route is the Hantzsch Synthesis followed by a
Sandmeyer Reaction.

Step 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

e Reagents: 4-Methoxyacetophenone (10 mmol), Thiourea (20 mmol), lodine (

, 10 mmol).
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e Procedure:
o Combine 4-methoxyacetophenone and thiourea in a mortar and pestle; grind until intimate.

o Add lodine and heat the mixture on a water bath at 80°C for 4-6 hours. (Alternatively,
reflux in ethanol for 8 hours).

o Cool the reaction mass and wash with diethyl ether to remove unreacted ketone.

o Dissolve the solid residue in hot water, filter to remove sulfur/impurities, and basify the
filtrate with ammonium hydroxide (

) to precipitate the 2-amino thiazole.

o Recrystallization: Ethanol.[1]

o Yield: ~80-90%.

Step 2: Conversion to 2-Chloro-4-(4-methoxyphenyl)thiazole
(Sandmeyer)

e Reagents: 2-Amino-4-(4-methoxyphenyl)thiazole (5 mmol),

(7.5 mmol), Copper(l) Chloride (

, 6 mmol), Conc.

e Procedure:
o Dissolve the 2-amino thiazole in conc.

(10 mL) and cool to 0-5°C in an ice bath.

o Add a solution of

(in minimal water) dropwise, maintaining temperature < 5°C. Stir for 30 mins to form the
diazonium salt.
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[e]

Separately, dissolve

in conc.
and cool to 0°C.

o Slowly add the diazonium solution to the copper chloride solution with vigorous stirring.
o Allow the mixture to warm to room temperature and stir for 2 hours (evolution of

gas will be observed).

o Workup: Dilute with water, extract with ethyl acetate (

mL), dry over anhydrous

, and evaporate.

[e]

Purification: Column chromatography (Hexane:EtOAc 9:1).

Protocol B: Synthesis of Antimicrobial Hydrazones

e Nucleophilic Substitution: Dissolve 2-Chloro-4-(4-methoxyphenyl)thiazole (1 mmol) in
ethanol (10 mL). Add Hydrazine Hydrate (99%, 5 mmol).

e Reflux: Heat at reflux for 4—6 hours. Monitor by TLC (disappearance of starting material).
« |solation: Cool to precipitate the 2-hydrazinyl intermediate. Filter and wash with cold ethanol.

o Condensation: Suspend the hydrazinyl intermediate (1 mmol) in ethanol with an equimolar
amount of a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) and a catalytic drop of
acetic acid. Reflux for 2 hours.

o Result: The Schiff base precipitates upon cooling. These derivatives often exhibit MIC values
< 10 pg/mL against S. aureus.

Quantitative Data Summary: Biological Potential
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L . Potency Range Key Structural
Derivative Class Target | Activity .
(IC50 / MIC) Requirement
Bulky amide or aryl
Anticancer (Hela, group on the amine

2-Aminothiazoles )
MCF-7) nitrogen enhances

tubulin binding.

Thiazolyl-Hydrazones

Electron-withdrawing

groups (
Antibacterial (S.
) on the aldehyde

aureus)
phenyl ring increase
potency.
4-Methoxyphenyl at
) . I C4 is critical for COX-
2,4-Diarylthiazoles COX-2 Inhibition

2 selectivity pocket

fitting.
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synthesis protocol for the amino-precursor. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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